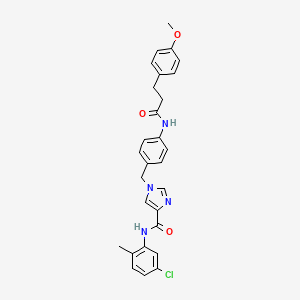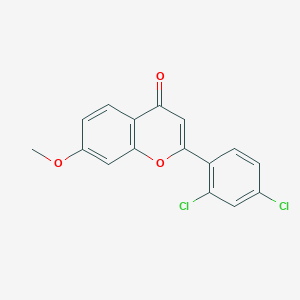
2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one , also known as 2-(2,4-DCP)-7-methoxychromone , is a chemical compound with the molecular formula C₁₅H₈Cl₂O₃ . It is a white solid that exhibits mild acidity (pKₐ = 7.9). This compound serves as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one consists of a chromone core with a 2,4-dichlorophenyl group at one position and a methoxy group at another. The trichloromethyl substituent adds further complexity to the structure. Crystallographic studies would provide detailed insights into its three-dimensional arrangement .
Scientific Research Applications
Structural Aspects and Dissociation Studies
One study focused on the structural aspects of mechanical and thermal dissociation of central bonds in chromenyl derivatives, including effects of substituents like methoxy groups on radical dissociation. This work is crucial for understanding the chemical stability and reactivity of such compounds under different conditions (Ohkanda et al., 1992).
Photopolymerization Applications
In the field of polymer science, research has been conducted on the use of chromophore-linked compounds for nitroxide-mediated photopolymerization. This involves the decomposition of these compounds under UV irradiation to generate radicals, paving the way for new polymerization techniques (Guillaneuf et al., 2010).
Electrochemical Reduction
Research into the electrochemical reduction of methoxychlor at carbon and silver cathodes highlights the environmental applications of such chemical processes, including the detoxification of pollutants (McGuire & Peters, 2016).
Photogeneration and Reactivity
Studies have also explored the photogeneration and reactivity of aryl cations from aromatic halides, indicating the potential for creating novel chemical reactions and pathways involving chromenone derivatives (Protti et al., 2004).
Environmental Degradation
The photocatalytic degradation of pollutants in UV-illuminated aqueous suspensions has been investigated, with chromenone derivatives playing a role in the degradation process, indicating their potential use in environmental cleanup efforts (Sun & Pignatello, 1995).
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O3/c1-20-10-3-5-12-14(19)8-16(21-15(12)7-10)11-4-2-9(17)6-13(11)18/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZEGGFENUXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-7-methoxychromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

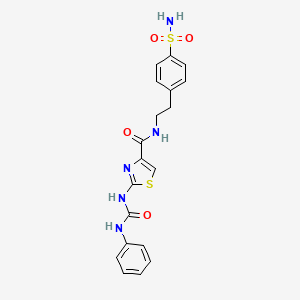
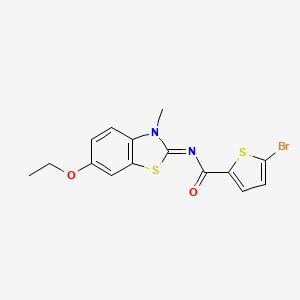
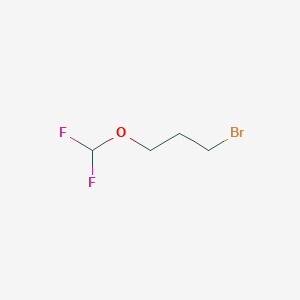
![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)
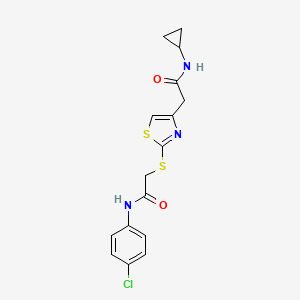
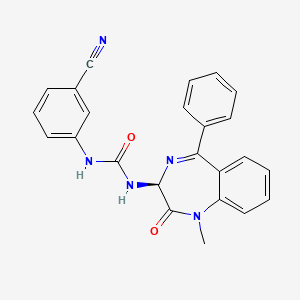
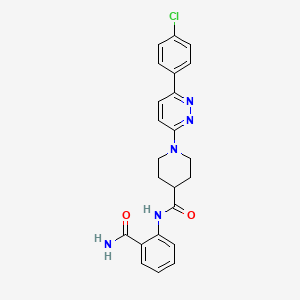
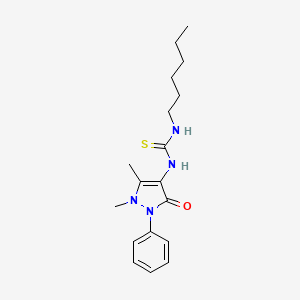
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)
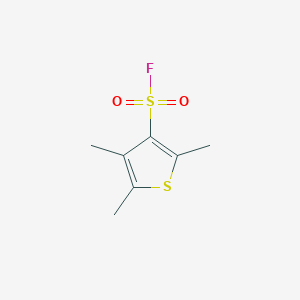
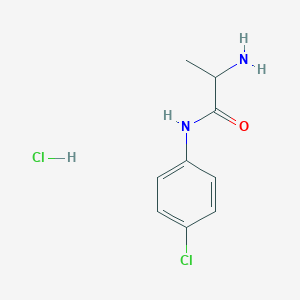
![4-[2-(5-chloro-1H-indol-3-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2772823.png)
![3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)
